molecular formula C16H22N2O2S B12680603 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol CAS No. 94087-26-0

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol

Katalognummer: B12680603
CAS-Nummer: 94087-26-0
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ANWMSCHRMRJYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol is a chemical compound with the molecular formula C16H22N2O2S and a molecular weight of 306.42 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, a cyclohexyl group, and an ethanolamine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifouling properties . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an antifouling agent in marine environments . Additionally, it is used in the development of new materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The cyclohexyl group enhances the compound’s hydrophobicity, allowing it to penetrate cell membranes more effectively. The ethanolamine moiety may also play a role in the compound’s overall bioactivity by interacting with cellular proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol can be compared with other similar compounds, such as 2-[[(1,2-benzisothiazol-3-yloxy)methyl]methylamino]ethanol and 2-[[(1,2-benzisothiazol-3-yloxy)methyl]butylamino]ethanol . These compounds share the benzisothiazole ring but differ in the substituents attached to the nitrogen atom. The unique combination of the cyclohexyl group and ethanolamine moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

94087-26-0

Molekularformel

C16H22N2O2S

Molekulargewicht

306.4 g/mol

IUPAC-Name

2-[1,2-benzothiazol-3-yloxymethyl(cyclohexyl)amino]ethanol

InChI

InChI=1S/C16H22N2O2S/c19-11-10-18(13-6-2-1-3-7-13)12-20-16-14-8-4-5-9-15(14)21-17-16/h4-5,8-9,13,19H,1-3,6-7,10-12H2

InChI-Schlüssel

ANWMSCHRMRJYNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(CCO)COC2=NSC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.